![molecular formula C13H12ClF2N5O3 B11524741 4-amino-N-(3-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}propyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11524741.png)
4-amino-N-(3-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}propyl)-1,2,5-oxadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]PROPYL}-2-CHLORO-4,5-DIFLUOROBENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amide linkage, and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]PROPYL}-2-CHLORO-4,5-DIFLUOROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of a suitable hydrazine derivative with a nitrile compound under acidic conditions.
Amidation Reaction: The oxadiazole derivative is then reacted with a suitable amine to form the formamido group.
Coupling with Difluorobenzamide: The final step involves the coupling of the formamido-oxadiazole intermediate with 2-chloro-4,5-difluorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]PROPYL}-2-CHLORO-4,5-DIFLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the difluorobenzamide moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄).
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of oxides of the oxadiazole ring.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted difluorobenzamide derivatives.
Scientific Research Applications
N-{3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]PROPYL}-2-CHLORO-4,5-DIFLUOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]PROPYL}-2-CHLORO-4,5-DIFLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the amide linkage play crucial roles in binding to these targets, leading to the modulation of biological pathways. The difluorobenzamide moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-azido-1,2,5-oxadiazole: This compound shares the oxadiazole ring but differs in its functional groups and overall structure.
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Another oxadiazole derivative with different substituents.
Uniqueness
N-{3-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]PROPYL}-2-CHLORO-4,5-DIFLUOROBENZAMIDE is unique due to its combination of an oxadiazole ring, an amide linkage, and a difluorobenzamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C13H12ClF2N5O3 |
|---|---|
Molecular Weight |
359.71 g/mol |
IUPAC Name |
4-amino-N-[3-[(2-chloro-4,5-difluorobenzoyl)amino]propyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C13H12ClF2N5O3/c14-7-5-9(16)8(15)4-6(7)12(22)18-2-1-3-19-13(23)10-11(17)21-24-20-10/h4-5H,1-3H2,(H2,17,21)(H,18,22)(H,19,23) |
InChI Key |
YTKPFPXLCQNPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)NCCCNC(=O)C2=NON=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


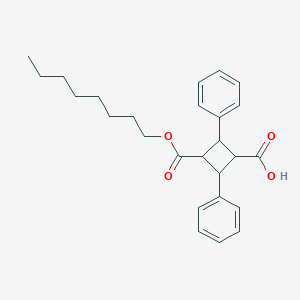
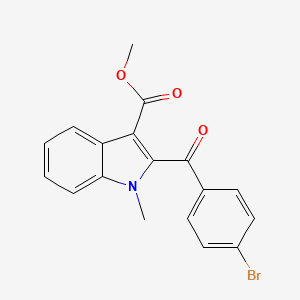
![1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide](/img/structure/B11524671.png)
![17-(4-Chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11524684.png)
![6-bromo-N'-[2-(4-bromophenoxy)propanoyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11524691.png)
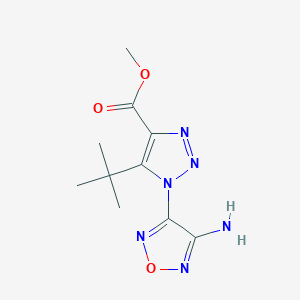
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11524701.png)

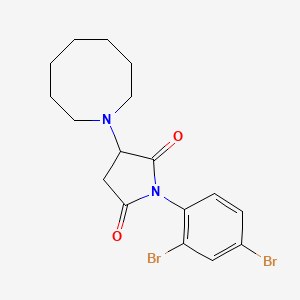
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11524715.png)
![(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11524723.png)
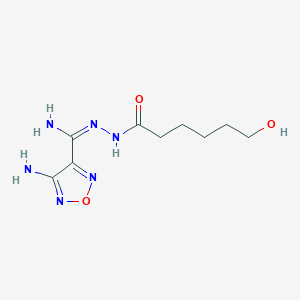
![4-tert-butyl-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11524726.png)
![Methyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11524735.png)
